molecular formula C12H13N3O4S B2654428 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798638-98-8

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2654428
CAS No.: 1798638-98-8
M. Wt: 295.31
InChI Key: VKZYRFLBEHUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C12H13N3O4S, designed for advanced medicinal chemistry and drug discovery research. It incorporates a pyrrolidine-2,5-dione (succinimide) scaffold, a structure of high interest in the development of central nervous system (CNS) active agents. Scientific studies have demonstrated that novel hybrid compounds derived from the pyrrolidine-2,5-dione scaffold exhibit a broad spectrum of anticonvulsant activity in preclinical models, outperforming established drugs in terms of efficacy and safety profile . The mechanism of action for this class of compounds is attributed to the modulation of neuronal voltage-sensitive sodium and L-type calcium channels . The integration of an azetidine ring and a pyridine-3-sulfonyl group enhances the three-dimensional structural diversity of the molecule, a strategy that improves selectivity and optimizes key physicochemical parameters for better drug-likeness . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-11-3-4-12(17)15(11)9-7-14(8-9)20(18,19)10-2-1-5-13-6-10/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZYRFLBEHUOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cycloaddition reaction involving suitable azetidine precursors.

    Attachment of the Pyridin-3-ylsulfonyl Group: This step often involves sulfonylation reactions using pyridine derivatives and sulfonyl chlorides under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The azetidine and pyrrolidine rings contribute to the compound’s ability to fit into binding pockets of target proteins, affecting their function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the Pyrrolidine-2,5-dione Core

  • 1-(2-Pyridinyl)-3-substituted pyrrolidine-2,5-diones (): These derivatives exhibit anticonvulsant activity dependent on substituents at position 3. For example, 3,3-dialkyl or 3-cyclohexyl groups enhance activity, while unsubstituted analogs are inactive.
  • 1-(3-Methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione (): Replacing the sulfonyl group with a sulfanyl moiety reduces electron-withdrawing effects, which may diminish stability or enzymatic inhibition efficacy compared to the target compound .

Heterocyclic Attachments

  • Mannich Pyrol-Pyridine Bases (): Compounds like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione show moderate antimicrobial activity. The target compound’s pyridin-3-ylsulfonyl-azetidine system may offer enhanced solubility or specificity due to the sulfonyl group’s hydrogen-bonding capacity .
  • Michael Adducts (): Derivatives such as 1-(4-acetylphenyl)-3-aryloxy-pyrrolidine-2,5-diones inhibit GABA transaminase. The target compound’s azetidine-pyridine sulfonyl architecture could mimic these adducts’ pharmacophores while improving metabolic stability .
Pharmacological Activity
Compound Substituent/Modification Biological Activity Key Findings Reference
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione 3-Cyclohexyl, 4-methylpyridine Anticonvulsant (scPTZ test) ED₅₀ = 30 mg/kg; neurotoxicity at 100 mg/kg
1-(3-Methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione 3-Pyridin-2-ylsulfanyl, 3-methoxyphenyl Not reported (structural analog) Sulfanyl group may reduce oxidative stability vs. sulfonyl
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-2-ylaminomethyl Antimicrobial (E. coli, B. subtilis) Moderate activity (MIC = 50–100 µg/mL)
Target Compound 1-(Pyridin-3-ylsulfonyl)azetidin-3-yl Hypothesized: Anticonvulsant/Enzyme inhibition Predicted enhanced binding via sulfonyl-azetidine synergy
Physicochemical Properties
  • This could enhance interactions with basic residues in biological targets .
  • Solubility: The sulfonyl group improves water solubility relative to nonpolar analogs (e.g., 3-cyclohexyl derivatives), aiding bioavailability .

Biological Activity

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial efficacy and enzyme inhibition. This article synthesizes available research findings, highlighting key studies, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring, an azetidine moiety, and a pyrrolidine-2,5-dione framework. The sulfonyl group attached to the pyridine enhances its chemical reactivity and biological interactions.

Antibacterial Properties

Recent studies have indicated that derivatives of pyrrolidine-2,5-dione can act as potent inhibitors of Penicillin-Binding Protein 3 (PBP3), a critical target in Gram-negative bacteria such as Pseudomonas aeruginosa. The inhibition of PBP3 is significant due to its role in cell wall synthesis, making it a promising target for developing new antibacterial agents against multidrug-resistant strains .

Table 1: Summary of Antibacterial Activity Against Pseudomonas aeruginosa

CompoundInhibition Concentration (µM)Reference
This compound10
Pyrrolidine-2,3-dione derivatives5

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. A study focusing on the optimization of pyrrolidine derivatives revealed that specific structural features are essential for effective enzyme inhibition. The presence of hydroxyl groups and heteroaryl substituents were noted to enhance inhibitory activity against bacterial enzymes .

The mechanism by which this compound exerts its biological effects involves the disruption of bacterial cell wall synthesis through PBP inhibition. By binding to the active site of PBP3, the compound prevents the cross-linking necessary for cell wall integrity, leading to bacterial lysis.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Study : A series of experiments demonstrated that the compound exhibited significant antibacterial activity against Pseudomonas aeruginosa with minimal cytotoxicity towards mammalian cells. This suggests a favorable therapeutic index .
  • In Vivo Efficacy : Animal models treated with the compound showed reduced bacterial load and improved survival rates compared to untreated controls. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

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